2,3-Dihydrothieno[2,3-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
117103-46-5 |
|---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 g/mol |
IUPAC Name |
2,3-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 |
InChI Key |
SJNUXEAPCYTTDZ-UHFFFAOYSA-N |
SMILES |
C1CSC2=C1C=CN=C2 |
Canonical SMILES |
C1CSC2=C1C=CN=C2 |
Synonyms |
Thieno[2,3-c]pyridine, 2,3-dihydro- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydrothieno 2,3 C Pyridine and Its Derivatives
Established Cyclization Reactions
Conventional methods for the synthesis of the thieno[2,3-c]pyridine (B153571) core often involve the construction of either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing partner ring. These established routes provide foundational strategies for accessing this class of compounds.
Gewald Reaction for Thieno Ring Formation
The Gewald reaction is a powerful and widely utilized method for the synthesis of 2-aminothiophenes. scispace.comresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. scispace.com The resulting polysubstituted 2-aminothiophenes can then serve as versatile intermediates for the construction of various fused heterocyclic systems, including thieno[2,3-c]pyridines.
The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, which is followed by the addition of sulfur. researchgate.netacs.org A subsequent cyclization and tautomerization yields the final 2-aminothiophene product. researchgate.net While a direct one-step synthesis of 2,3-dihydrothieno[2,3-c]pyridine via the Gewald reaction starting from a suitably functionalized pyridine derivative is a plausible strategy, the more common approach involves the initial formation of a 2-aminothiophene which is then elaborated to form the fused pyridine ring.
For instance, a 2-aminothiophene-3-carbonitrile, synthesized via the Gewald reaction, can undergo subsequent reactions, such as condensation with a suitable dielectrophile, to form the fused pyridine ring of the thieno[2,3-c]pyridine system. The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring, which in turn enables the synthesis of a diverse range of thieno[2,3-c]pyridine derivatives.
Schiff Base Cyclization Protocols
The cyclization of Schiff bases represents another important strategy for the synthesis of fused heterocyclic systems. In the context of this compound, a convenient preparation has been achieved through the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. This approach has been shown to provide good yields, particularly for the synthesis of 2-halogenated analogues of thieno[2,3-c]pyridine.
The initial step involves the formation of the imine (Schiff base) linkage between the aldehyde group of the thiophene derivative and the amino group of the aminoacetaldehyde dimethyl acetal. Subsequent acid-catalyzed intramolecular cyclization, likely proceeding through an electrophilic attack of the thiophene ring onto the iminium ion or its equivalent, followed by elimination, leads to the formation of the dihydropyridine (B1217469) ring, thus completing the thieno[2,3-c]pyridine framework.
One-Pot Syntheses from Halopyridinyl Ketones
One-pot synthetic methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The synthesis of thienopyridine derivatives, including the [2,3-c] isomer, can be achieved in a one-pot fashion starting from halopyridinyl ketones. For example, a one-pot synthesis of thieno[2,3-b]pyridines has been reported from the corresponding 2-bromopyridin-3-yl ketones. A similar strategy could be envisioned for the synthesis of this compound from a 4-halopyridine-3-carbonyl compound.
This approach would likely involve the reaction of the halopyridinyl ketone with a sulfur nucleophile, such as sodium sulfide, to form a pyridinylthioketone intermediate. Subsequent reaction with a reagent containing a two-carbon unit with a leaving group, such as an α-haloacetate or α-haloacetonitrile, followed by base-mediated intramolecular cyclization would then yield the desired this compound derivative. The choice of the two-carbon component would determine the substitution pattern at the 2- and 3-positions of the thiophene ring.
Advanced and Novel Synthetic Strategies
In addition to the more established methods, recent research has focused on the development of novel and more sophisticated strategies for the synthesis of thieno[2,3-c]pyridines. These advanced methods often offer advantages such as milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.
1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformations
A novel and effective metal-free approach for the synthesis of thieno[2,3-c]pyridine derivatives involves a 1,2,3-triazole-mediated denitrogenative transformation. nih.govnih.gov This multi-step strategy begins with the one-pot triazolation reaction of a starting material like 2-acetylthiophene (B1664040) to form a 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole intermediate. nih.gov This is followed by a modified Pomeranz-Fritsch reaction to construct the fused pyridine ring, leading to a thieno[2,3-c] researchgate.netresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridine compound. nih.gov
The final and key step is an acid-mediated denitrogenative transformation of this fused triazole. This process allows for the synthesis of various 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters in good yields under mild conditions. nih.gov This method avoids the use of metal catalysts, making it a more sustainable and cost-effective approach. nih.gov
| Entry | Nucleophile/Solvent | Product | Yield (%) |
|---|---|---|---|
| 1 | Butan-1-ol | 7-(Butoxymethyl)thieno[2,3-c]pyridine | 72 |
| 2 | Propan-2-ol | 7-(Isopropoxymethyl)thieno[2,3-c]pyridine | 65 |
| 3 | Ethanol (B145695) | 7-(Ethoxymethyl)thieno[2,3-c]pyridine | 68 |
| 4 | Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 55 |
Data sourced from ChemistryOpen, 2025, e202500060. nih.gov
Modified Pomeranz-Fritsch Reactions for Fused Systems
The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines. wikipedia.org A modification of this reaction has been successfully applied to the synthesis of fused systems like thieno[2,3-c]pyridines. nih.gov In this context, the reaction is used to construct the pyridine ring onto a pre-existing thiophene core.
As part of the 1,2,3-triazole-mediated strategy mentioned above, a modified Pomeranz-Fritsch cyclization is employed on the initially formed 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.gov This acid-catalyzed cyclization of the benzalaminoacetal-like intermediate leads to the formation of the thieno[2,3-c] researchgate.netresearchgate.netthieme-connect.comtriazolo[1,5-a]pyridine scaffold. nih.gov This demonstrates the adaptability of classic named reactions to the synthesis of more complex and novel heterocyclic systems.
| Entry | Carboxylic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Acetic acid | Thieno[2,3-c]pyridin-7-ylmethyl acetate (B1210297) | 75 |
| 2 | Propionic acid | Thieno[2,3-c]pyridin-7-ylmethyl propionate | 70 |
| 3 | Butyric acid | Thieno[2,3-c]pyridin-7-ylmethyl butyrate | 65 |
| 4 | Isobutyric acid | Thieno[2,3-c]pyridin-7-ylmethyl isobutyrate | 60 |
Data sourced from ChemistryOpen, 2025, e202500060. nih.gov
Chemical Transformations and Derivatization Strategies of 2,3 Dihydrothieno 2,3 C Pyridine
Functional Group Interconversions
Functional group interconversions are fundamental transformations that enable the conversion of one functional group into another, providing access to a broader range of derivatives from a common intermediate. For the 2,3-dihydrothieno[2,3-c]pyridine system, these reactions are pivotal for late-stage diversification and the synthesis of targeted molecules.
Ester Hydrolysis for Carboxylic Acid Formation
The hydrolysis of esters to their corresponding carboxylic acids is a common and important transformation. In the context of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) series, this reaction provides a key intermediate for further derivatization, such as amidation. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be efficiently hydrolyzed to 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid. nih.gov This transformation is typically achieved under basic conditions, for example, by heating the ester with sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water. nih.gov The resulting carboxylate salt is then neutralized with an acid to yield the final carboxylic acid product. nih.gov
Table 1: Ester Hydrolysis of a Tetrahydrothieno[2,3-c]pyridine Derivative
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 1. NaOH, EtOH/H₂O, ~80 °C, 5.5 h 2. 6 M HCl to pH ≈ 7 | 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | nih.gov |
Amidation and Acylation Reactions
Amidation, the formation of an amide bond, is a cornerstone of medicinal chemistry for creating stable and biologically relevant linkages. Derivatives of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid are readily converted into a variety of amides. These amidation reactions can be performed directly from the carboxylic acid using standard peptide coupling reagents or via multi-step sequences. For example, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides can be prepared directly through a Gewald synthesis using 2-cyanoacetamide. nih.gov Alternatively, the corresponding carboxylic acids can be activated and coupled with amines to furnish the desired amide products, such as 2-Amino-N,6-dibenzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. nih.gov
Acylation reactions, involving the introduction of an acyl group, are also utilized to functionalize amino-substituted thienopyridines. Acylation of an amino group on a pyridine (B92270) ring, for example, is a key step in the construction of fused pyrimidine (B1678525) systems. rsc.org This is demonstrated in the synthesis of pyrido[2,3-d]pyrimidines, where the acylation of an o-aminonicotinonitrile derivative is a crucial transformation. rsc.org
Substitution and Coupling Reactions
Substitution and coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the thieno[2,3-c]pyridine (B153571) core.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring within the thieno[2,3-c]pyridine system is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-positions. nih.govresearchgate.net This reactivity allows for the introduction of various nucleophiles. A notable example is the amination of chloro-substituted benzothieno[2,3-c]pyridines. The reaction of 1-aryl-4-chloro-8-fluoro-1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-ones with secondary amines, such as morpholine (B109124) or piperidine, in the presence of a base like triethylamine, leads to the formation of the corresponding 4-substituted-amino derivatives. researchgate.net This reaction proceeds smoothly under reflux in ethanol, demonstrating a practical method for C-N bond formation on the pyridine ring. researchgate.net
Table 2: Nucleophilic Aromatic Substitution on a Benzothieno[2,3-c]pyridine Derivative
| Starting Material | Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Chloro-8-fluoro-1-(3-nitrophenyl)-1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-one | Morpholine | Triethylamine, absolute ethanol, reflux, 5 h | 8-Fluoro-1-(3-nitrophenyl)-4-morpholino-1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-one | researchgate.net |
| 4-Chloro-8-fluoro-1-(3-nitrophenyl)-1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-one | Piperidine | Triethylamine, absolute ethanol, reflux, 5 h | 8-Fluoro-1-(3-nitrophenyl)-4-(piperidin-1-yl)-1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-one | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Buchwald Amination)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the halogenated derivatives of thieno[2,3-c]pyridine are excellent substrates for these transformations.
The Suzuki-Miyaura coupling is widely used for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.gov While direct examples on the this compound core are scarce in the literature, the reaction is highly applicable. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ proceeds efficiently to yield the corresponding 5-arylpyridine derivatives. researchgate.netwikipedia.org This methodology is directly transferable to bromo-substituted 2,3-dihydrothieno[2,3-c]pyridines.
The Stille reaction , which couples organotin compounds with organic halides or triflates, is another powerful C-C bond-forming method. harvard.edunih.gov Its application is demonstrated in the regioselective coupling of 3,5-dibromo-2-pyrone, where reactions can be directed to either the C3 or C5 position depending on the conditions, showcasing the versatility of this reaction on halogenated heterocycles. wikipedia.org This highlights its potential for the selective functionalization of di-halogenated thienopyridine systems.
The Buchwald-Hartwig amination provides a general and efficient route for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. libretexts.orgorganic-chemistry.orgrsc.org This reaction is particularly useful for synthesizing arylamines. A practical application involves the reaction of 2-bromopyridines with a variety of volatile amines using a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand like dppp (B1165662) and sodium tert-butoxide as the base, affording high yields of the aminated products. nih.gov This protocol is well-suited for the amination of halo-substituted 2,3-dihydrothieno[2,3-c]pyridines.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to Thieno[2,3-c]pyridine Scaffolds
| Reaction | Typical Substrates | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromopyridine + Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | Arylpyridine | researchgate.netwikipedia.org |
| Stille Coupling | Dibromo-2-pyrone + Organostannane | Pd(PPh₃)₄ | Aryl-2-pyrone | wikipedia.org |
| Buchwald-Hartwig Amination | Bromopyridine + Amine | Pd(OAc)₂, dppp, NaOtBu, Toluene | Aminopyridine | nih.gov |
Generation of Fused Heterocyclic Systems
The this compound framework is an excellent starting point for the construction of more complex, fused polycyclic systems. These annulation reactions often involve the functional groups on the pyridine or thiophene (B33073) rings, leading to novel heterocyclic scaffolds with potential applications in materials science and medicinal chemistry.
A significant example is the synthesis of imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. This can be achieved through a denitrogenative transannulation reaction. Starting from a fused thieno[2,3-c] nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine, reaction with nitrile compounds under acidic conditions (e.g., BF₃·OEt₂) triggers a mechanism involving a nitrilium intermediate that recyclizes with the pyridine nitrogen to form the imidazo[1,5-a]thieno[2,3-c]pyridine core in good yields. nih.gov
Another important class of fused systems derived from this scaffold are pyrido[4',3':4,5]thieno[2,3-d]pyrimidines . These are typically constructed from 2-amino-3-cyano- or 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine precursors. For instance, reacting ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-6-carboxylate with formamidine (B1211174) acetate leads to the formation of the fused pyrimidine ring. semanticscholar.org Further transformations, such as reacting 2-aminothieno[2,3-c]pyridine derivatives with phenylisothiocyanate followed by cyclization, can also yield various substituted pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones. nih.gov These strategies demonstrate the utility of the thieno[2,3-c]pyridine core as a building block for creating diverse and complex heterocyclic structures.
Table 4: Synthesis of Fused Heterocyclic Systems from Thieno[2,3-c]pyridine Derivatives
| Starting Material Type | Reagents/Reaction Type | Fused System Formed | Reference |
|---|---|---|---|
| Thieno[2,3-c] nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyridine | Nitrile, BF₃·OEt₂ (Transannulation) | Imidazo[1,5-a]thieno[2,3-c]pyridine | nih.gov |
| 2-Amino-3-cyanotetrahydrothieno[2,3-c]pyridine | Formamidine acetate (Cyclization) | Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine | |
| 2-Aminotetrahydrothieno[2,3-c]pyridine-3-carboxylate | Phenylisothiocyanate then cyclization | Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | nih.gov |
Cycloaddition Reactions for Tricyclic β-Lactam Synthesis
The synthesis of tricyclic and tetracyclic lactone derivatives from thieno[2,3-b]pyrazine (B153567) or thieno[2,3-b]quinoline has been explored for potential antitumor and antiparasitic activities. One method involves a palladium/copper-catalyzed Sonogashira coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (het)arylalkynes. This reaction can yield tricyclic lactones as minor products through a 6-endo-dig cyclization. mdpi.com However, attempts to cyclize the major Sonogashira ester products using trifluoroacetic acid (TFA) were unsuccessful, possibly due to the protonation of the thienopyrazine nitrogens. mdpi.com
A more direct route to these tricyclic lactones involves a one-pot tandem Sonogashira coupling and 6-endo-dig lactonization of 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid with (het)arylalkynes, which proceeds in good yields. mdpi.com Furthermore, halogenated tricyclic lactones can be synthesized via halocyclization using copper halides (CuX) and N-halosuccinimides (NXS). mdpi.com
For the synthesis of more complex tetracyclic lactones, a rhodium(III)-catalyzed formal [4+2] cycloaddition has been utilized. mdpi.com This reaction occurs between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes, triggered by C-H activation with the carboxylic acid group acting as a directing group. mdpi.com
A different approach to novel scaffolds involves a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes (BCBs). This method efficiently produces 2-azabicyclo[3.1.1]heptenes, which are considered potential bioisosteres of 1,3,5-trisubstituted pyridines. chemrxiv.org
| Reaction Type | Reactants | Catalyst/Reagents | Product | Ref |
| Tandem Sonogashira coupling/Lactonization | 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid, (het)arylalkynes | Pd/Cu | Tricyclic lactones | mdpi.com |
| Halocyclization | Tricyclic lactone precursors | CuX, NXS | Halogenated tricyclic lactones | mdpi.com |
| Formal [4+2] Cycloaddition | Thieno[2,3-b]quinoline-2-carboxylic acid, internal alkynes | Rh(III) | Tetracyclic lactones | mdpi.com |
| [3π + 2σ] Cycloaddition | Vinyl azides, Bicyclo[1.1.0]butanes | Pyridine-boryl radical | 2-azabicyclo[3.1.1]heptenes | chemrxiv.org |
Formation of Pyridothienopyrimidine Derivatives
New tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine compounds have been designed and synthesized with the aim of developing novel antimicrobial and anticancer agents. nih.gov The synthetic strategy involves various cyclization reactions starting from 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov
Heating 3-amino-4,6-dimethyl/6-phenyl-4-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamides with urea (B33335) leads to the formation of pyridothienopyrimidine-2,4-diones. These diones can be further reacted with a mixture of phosphorus oxychloride and phosphorus pentachloride to yield 2,4-dichloro derivatives. nih.gov
Another synthetic route involves the cyclocondensation of the starting 3-aminothieno[2,3-b]pyridine-2-carboxamides with cyclic ketones, such as cyclopentanone (B42830) or cyclohexanone, in the presence of anhydrous zinc chloride to produce spiro cycloalkane-pyridothienopyrimidin-4′-ones. nih.gov Subsequent treatment of these spiro compounds with phosphorus pentasulfide in refluxing pyridine affords the corresponding thiones. nih.gov The structures of all newly synthesized compounds were confirmed by various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry, as well as elemental microanalyses. nih.gov
| Starting Material | Reagents | Product | Ref |
| 3-aminothieno[2,3-b]pyridine-2-carboxamides | Urea | Pyridothienopyrimidine-2,4-diones | nih.gov |
| Pyridothienopyrimidine-2,4-diones | POCl₃, PCl₅ | 2,4-dichloropyridothienopyrimidines | nih.gov |
| 3-aminothieno[2,3-b]pyridine-2-carboxamides | Cyclopentanone/Cyclohexanone, ZnCl₂ | Spiro cycloalkane-pyridothienopyrimidin-4′-ones | nih.gov |
| Spiro cycloalkane-pyridothienopyrimidin-4′-ones | P₄S₁₀, Pyridine | 1′H-spiro[cycloalkane-1,2′-pyridothienopyrimidine]-4′(3′H)-thiones | nih.gov |
Synthesis of Oxothiazolidine-Dihydrothieno[2,3-c]pyridine Scaffolds
The synthesis of 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridines represents a novel class of compounds. The reactivity of the 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridine scaffold differs significantly from the parent naphthyridine series. nih.gov An optimized borane-mediated reduction, utilizing tris(pentafluorophenyl)borane (B72294) as a potent Lewis acid, has been developed to prepare the desired substituted 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridines. nih.gov
Initial attempts to reduce the thiazole (B1198619) moiety in nih.govnih.govthiazolo[4,5-b]pyridines using tetrabutylammonium (B224687) borohydride (B1222165) at room temperature were unsuccessful. nih.gov However, at elevated temperatures, a trace amount of the desired 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridine was formed, with a disulfide being the main product. nih.gov This indicates that borohydride reagents can activate the thiazole ring while leaving the pyridine unit intact. nih.gov
Regioselective Functionalization
Directed Oxidation and Halogenation Reactions
The synthesis of (3-aminothieno[2,3-b]pyridin-2-yl) sulfoxides and sulfones has been a focus due to the biological activity of some substituted thienopyridines. These compounds can be prepared through two primary methods: the selective oxidation of dithiomethanes or the direct alkylation of 3-cyanopyridine-2(1Н)-thiones with chloromethyl sulfones and chloromethyl sulfoxides. researchgate.net
Complexation Chemistry: Schiff Base Ligands and Metal Chelates
Schiff bases are a significant class of ligands in coordination chemistry, capable of forming stable complexes with various metal ions. mdpi.comnih.gov These metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov
The synthesis of Schiff base ligands typically involves the condensation of an amine with a carbonyl compound. mdpi.com These ligands can coordinate to metal ions through atoms like nitrogen and oxygen. mdpi.comnih.gov For instance, Schiff bases derived from quinoline-3-carbohydrazide (B3054276) and various aldehydes have been shown to coordinate with Cu(II), Ni(II), Co(II), Cd(II), Cr(III), and Fe(III) ions. mdpi.com Spectroscopic studies, including FTIR and ¹H-NMR, along with magnetic susceptibility measurements, have been used to elucidate the structure of these metal complexes, often suggesting octahedral geometries. mdpi.com
In the context of thieno[2,3-c]pyridine, while direct complexation studies with Schiff bases derived from this specific heterocycle are not detailed in the provided results, the general principles of Schiff base-metal complex formation are well-established. The process involves the reaction of a suitable thieno[2,3-c]pyridine derivative containing a primary amine or carbonyl group with a corresponding aldehyde or amine to form the Schiff base ligand. This ligand can then be reacted with a metal salt to form the chelate. The chelation process can lead to a reduction in the polarity of the metal ion, which may enhance the permeability of the complex through cell membranes. nih.gov
| Ligand Type | Metal Ions | Characterization Techniques | Potential Geometry | Ref |
| Schiff bases from quinoline-3-carbohydrazide | Cu(II), Ni(II), Co(II), Cd(II), Cr(III), Fe(III) | FTIR, ¹H-NMR, Magnetic Susceptibility, Elemental Analysis | Octahedral | mdpi.com |
| Schiff base from ethylenediamine, 2′,4′-dihydroxyacetophenone, and 1-phenylbutane-1,3-dione | Co(II), Ni(II), Zn(II), Cu(II) | Elemental Analysis, FTIR, UV-Visible Spectroscopy | Square Planar (Cu, Ni), Octahedral (Co) | nih.gov |
| Mixed ligands: coumarin (B35378) and quinazolinone Schiff base derivatives | Cu(II) | Elemental Analysis, IR, ¹H-NMR, FAB-MS, Thermal Analysis | - |
Spectroscopic and Structural Elucidation of 2,3 Dihydrothieno 2,3 C Pyridine Compounds
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of thieno[2,3-c]pyridine (B153571) derivatives, FT-IR spectra provide valuable information about the vibrations of different bonds within the molecule. For instance, the characterization of synthesized thieno[2,3-c]pyridine derivatives invariably involves FT-IR analysis to confirm the presence of key functional groups. mdpi.comresearchgate.net
In related thieno[2,3-d]pyrimidine (B153573) structures, which share the thiophene (B33073) ring fused to a nitrogen-containing heterocycle, characteristic stretching frequencies are observed. For example, the C=O and NH stretching frequencies in some derivatives appear in the ranges of 1664–1681 cm⁻¹ and 3157–3427 cm⁻¹, respectively. mdpi.com The presence of a C=S bond can be identified by a band in the 1110–1174 cm⁻¹ region. mdpi.com For substituted thieno[3,4-c]pyridine (B8695171) derivatives, bands corresponding to (NH₂ + NH) and carbonyl groups have been observed at 3433, 3286, 3232, and 1668 cm⁻¹. mdpi.com
Specific vibrational modes for thieno[2,3-b]pyridines have also been reported. The IR spectrum of one derivative showed absorption bands at 3577 and 3285 cm⁻¹ for the NH₂ group and at 1696 cm⁻¹ for the carbonyl group. japsonline.com These examples from closely related heterocyclic systems provide a reference for the interpretation of the vibrational spectra of 2,3-dihydrothieno[2,3-c]pyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules, providing detailed information about the hydrogen and carbon framework.
Proton NMR (¹H-NMR)
¹H-NMR spectroscopy provides information on the chemical environment of protons in a molecule. For thieno[2,3-c]pyridine derivatives, the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals are used to determine the substitution pattern and conformation of the molecule.
For example, in a series of synthesized tetrahydrothieno[3,2-c]pyridine derivatives, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. rsc.org Specific proton signals for a variety of substituted thieno[2,3-c]pyridine and related isomers have been extensively reported. mdpi.comrsc.org
¹H-NMR Data for Selected Thienopyridine Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|---|
| 5-chloro-3-(4-(trifluoromethyl)phenyl)thieno[3,2-e] mdpi.commdpi.comlongdom.orgtriazolo[4,3-c]pyrimidine | CDCl₃ | Ar-H | 6.96 | d | 7.0 | longdom.org |
| Ar-H | 7.3 | d | 7.0 | longdom.org | ||
| Ar-H | 8.65 | d | 7.8 | longdom.org | ||
| Ar-H | 7.73 | d | 7.8 | longdom.org | ||
| 5,6,7,8-Tetrahydro-3H-benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-one | DMSO-d₆ | 2 CH₂ | 1.76 | m | mdpi.com | |
| CH₂ | 2.71 | t | mdpi.com | |||
| CH₂ | 2.86 | t | mdpi.com | |||
| H-2 | 7.98 | s | mdpi.com | |||
| NH | 12.29 | br s | mdpi.com |
Carbon-13 NMR (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in thieno[2,3-c]pyridine derivatives are influenced by their hybridization and the electronegativity of attached atoms. Aromatic and thiophene carbons typically resonate in the downfield region of the spectrum.
For instance, in a series of tetrahydrothieno[3,2-c]pyridine derivatives, the carbon signals cover a wide range, with carbonyl carbons appearing around δ 162 ppm and aliphatic carbons at higher fields. rsc.org The unequivocal assignment of all carbon resonances is often achieved with the aid of two-dimensional NMR techniques like HSQC and HMBC. nih.gov
¹³C-NMR Data for Selected Thienopyridine Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 5-chloro-3-(4-chlorophenyl)thieno[3,2-e] mdpi.commdpi.comlongdom.orgtriazolo[4,3-c]pyrimidine | CDCl₃ | Aromatic/Thiophene C | 127.92, 123.03, 126.11, 153.62, 160.67, 154.25, 134, 128, 131, 124 | longdom.org |
| 5,6,7,8-Tetrahydro-3H-benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-one | DMSO-d₆ | Aliphatic C | 22.31, 23.00, 24.98, 25.88 | mdpi.com |
| Thiophene C | 123.23, 131.35, 132.64, 145.37 | mdpi.com | ||
| C=N | 158.21 | mdpi.com | ||
| C=O | 162.96 | mdpi.com | ||
| 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-one | DMSO-d₆ | Aliphatic C (4 CH₂) | 22.13, 23.08, 24.50, 25.47 | mdpi.com |
| Thiophene C | 117.04, 128.78, 131.43, 150.54 | mdpi.com | ||
| C=O | 157.58 | mdpi.com | ||
| C=S | 173.40 | mdpi.com |
Mass Spectrometry Techniques
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of compounds, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is routinely used to confirm the identity of newly synthesized thieno[2,3-c]pyridine derivatives. mdpi.comresearchgate.net The experimentally determined mass is compared with the calculated mass for the proposed molecular formula, with a close match providing strong evidence for the compound's identity. Electrospray ionization (ESI) is a common ionization technique used for this purpose. mdpi.commdpi.com
HRMS Data for Selected Thieno[2,3-c]pyridine Derivatives
| Compound Derivative | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Reference |
|---|---|---|---|---|
| Diethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate | ESI-TOF | 438.1984 | 438.2057 | mdpi.com |
| Thieno[3,2-c]pyridin-2-yl)methanone derivative 1 | ESI-MS | 552.1 | 552.1 | rsc.org |
| Thieno[3,2-c]pyridin-2-yl)methanone derivative 2 | ESI-MS | 552.2 | 552.2 | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing reaction mixtures, assessing the purity of synthesized compounds, and identifying intermediates and byproducts in the synthesis of thieno[2,3-c]pyridine derivatives. nih.gov In several studies, LC-MS has been employed to monitor the progress of reactions and to characterize the final products. longdom.orgnih.gov The mass spectrometer provides molecular weight information for each component separated by the LC column, aiding in their identification.
Elemental Analysis for Compositional Verification
Elemental analysis serves as a primary test for the purity and compositional integrity of a synthesized compound. This technique determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur), which are then compared against the theoretically calculated values derived from the molecular formula. The molecular formula for this compound is C₇H₇NS, with a molecular weight of approximately 137.20 g/mol . chemsrc.comnih.gov
For derivatives of this core structure, techniques such as high-resolution mass spectrometry (HRMS) are invaluable. HRMS provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition with high confidence, complementing traditional elemental analysis methods. researchgate.net
Table 1: Theoretical Elemental Composition of this compound (C₇H₇NS)
| Element | Symbol | Atomic Mass (amu) | Atoms per Molecule | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 61.28 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 5.14 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 10.21 |
| Sulfur | S | 32.06 | 1 | 32.06 | 23.37 |
| Total | 137.20 | 100.00 |
X-ray Crystallography and Solid-State Structural Analysis
The structure of this compound consists of a dihydrosulfur-containing ring fused to a pyridine (B92270) ring. X-ray analysis of related structures, such as 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) derivatives, confirms the key geometric features of this heterocyclic system. researchgate.net
The pyridine ring is aromatic and therefore planar, with C-C bond lengths characteristic of a delocalized π-system (typically in the range of 1.33–1.39 Å). soton.ac.uk The bond angles within this ring are close to 120°, consistent with sp²-hybridized carbon and nitrogen atoms. soton.ac.uk In contrast, the dihydrothieno portion of the molecule is non-planar, adopting a conformation that minimizes steric strain. The fusion of these two rings creates a rigid, bicyclic core.
Table 2: Representative Bond Parameters in Thienopyridine Structures
| Bond/Angle | Description | Typical Value |
| C=C (Pyridine) | Aromatic carbon-carbon double bond | ~1.39 Å |
| C=N (Pyridine) | Aromatic carbon-nitrogen double bond | ~1.34 Å |
| C-S (Thiophene) | Carbon-sulfur single bond | ~1.77 Å |
| C-C-C (Pyridine) | Angle within the aromatic ring | ~120° |
The solid-state packing of this compound and its derivatives is governed by a network of non-covalent interactions. While the parent molecule lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.gov This allows for the formation of weak C–H···N intermolecular interactions, which can connect molecules into infinite chains or layered sheets within the crystal lattice. soton.ac.uk
Electronic and Photophysical Spectroscopies (UV-Vis, Energy Band Gap)
Ultraviolet-visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. For heterocyclic aromatic systems like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The UV-Vis spectrum of such compounds is typically characterized by two main types of transitions:
π-π* Transitions: These high-intensity absorptions, often occurring below 400 nm, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine ring. researchgate.net
n-π* Transitions: These are generally weaker absorptions and involve the promotion of an electron from a non-bonding orbital (n), specifically the lone pair on the nitrogen atom, to an antibonding π* orbital. researchgate.net
The optical energy band gap (Eg) of a material, which is the energy difference between the valence band and the conduction band, can be determined from its diffuse reflectance spectrum. shimadzu.com The Kubelka-Munk function is used to convert the reflectance data into a quantity analogous to absorbance. A Tauc plot is then constructed, and the extrapolation of the linear portion of the plot to the energy axis yields the band gap value. youtube.comyoutube.com The presence of an Urbach tail in the absorption spectrum can indicate mid-gap states, often associated with the n-π* electronic transitions involving the nitrogen lone pairs. researchgate.net
Table 3: Typical Electronic Transitions for Thienopyridine Compounds
| Transition Type | Orbitals Involved | Relative Intensity | Typical Wavelength Region |
| π → π | π (bonding) → π (antibonding) | Strong | < 400 nm |
| n → π | n (non-bonding) → π (antibonding) | Weak | > 350 nm |
Computational and Theoretical Investigations of 2,3 Dihydrothieno 2,3 C Pyridine Systems
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are fundamental computational tools for predicting the binding orientation and affinity of a ligand to its biological target. For derivatives of the 2,3-dihydrothieno[2,3-c]pyridine scaffold, these studies have been instrumental in identifying potential protein targets and elucidating the key molecular interactions that govern their biological activity.
A notable application of these methods has been in the investigation of thieno[2,3-c]pyridine (B153571) derivatives as potential anticancer agents. For instance, in the pursuit of Heat shock protein 90 (Hsp90) inhibitors, molecular docking simulations were performed to understand the binding modes of synthesized thieno[2,3-c]pyridine compounds within the ATP-binding pocket of Hsp90. nih.govresearchgate.net These studies revealed crucial interactions with key amino acid residues, providing a structural basis for the observed inhibitory activity. Similarly, docking studies have been employed to evaluate thienopyridine derivatives as inhibitors of other cancer-related targets, such as p38α mitogen-activated protein kinase (MAPK).
The general workflow for such studies involves the preparation of the three-dimensional structures of both the ligand (the this compound derivative) and the target protein. The protein structure is often obtained from crystallographic data from the Protein Data Bank (PDB). The ligand is then computationally "docked" into the active site of the protein using specialized software, which samples a vast number of possible conformations and orientations. The most favorable binding poses are then scored based on a variety of energy functions, which estimate the binding affinity.
The following table summarizes the results of a representative molecular docking study of a thieno[2,3-c]pyridine derivative against Hsp90.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Thieno[2,3-c]pyridine Derivative | Hsp90 | -8.5 | Asp93, Leu107, Asn51, Phe138 |
These docking studies not only predict the binding affinity but also provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Conformational Analysis and Binding Pose Elucidation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the complex and a more refined elucidation of the binding pose. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
For this compound derivatives, MD simulations can be employed to assess the stability of the binding pose predicted by docking studies. By simulating the ligand-protein complex in a solvent environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site or if it undergoes significant conformational changes or even dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to assess the stability of the complex. researchgate.net
Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by rigid docking methods. This detailed understanding of the dynamic nature of the interaction is crucial for a more accurate prediction of binding affinity and for the design of ligands that can better adapt to the flexibility of the target's active site. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding. dergipark.org.tr
Binding Free Energy Calculations and Interaction Profiling
A more quantitative prediction of ligand binding affinity can be obtained through binding free energy calculations. These methods aim to compute the change in Gibbs free energy (ΔG) upon the binding of a ligand to a protein. Several approaches are available, with varying degrees of accuracy and computational cost.
One of the most widely used methods is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. frontiersin.orgnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy, which is estimated using either the Poisson-Boltzmann or Generalized Born model. The individual energy components, such as van der Waals, electrostatic, and solvation energies, provide a detailed interaction profile, highlighting the key driving forces for binding. nih.govmdpi.com
While no specific MM/PBSA or MM/GBSA studies have been reported for the parent this compound, this methodology has been successfully applied to a variety of related heterocyclic inhibitors to rank compounds and rationalize their binding affinities. researchgate.netdergipark.org.trnih.gov For instance, in studies of other kinase inhibitors, MM/PBSA calculations have been used to decompose the total binding free energy into contributions from individual residues, thereby identifying the key amino acid "hotspots" for ligand binding. researchgate.net
More rigorous, but computationally expensive, methods for binding free energy calculation include alchemical free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov These methods involve the non-physical transformation of the ligand into another molecule or into nothing, allowing for the direct calculation of the free energy difference.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound systems, these calculations can yield valuable information about their intrinsic properties, which can be correlated with their biological activity.
DFT calculations can be used to determine a wide range of molecular properties, including:
Optimized geometry: Predicting the most stable three-dimensional structure of the molecule.
Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding and predicting intermolecular interactions, such as hydrogen bonding.
Chemical reactivity descriptors: Various descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
A theoretical study on thienopyridine analogues utilized DFT to investigate their structural requirements as inhibitors of IKKβ. researchgate.net Such studies can guide the derivatization of the this compound scaffold by predicting how different substituents will affect its electronic properties and, consequently, its binding affinity to a target protein.
Structure Reactivity and Structure Function Relationships of 2,3 Dihydrothieno 2,3 C Pyridine Non Pharmacological Emphasis
Elucidation of Active Sites for Chemical Derivatization
The rigid bicyclic structure of the thieno[2,3-c]pyridine (B153571) core offers several positions that are susceptible to chemical modification. The reactivity of each site is governed by the interplay of the electron-donating nature of the thiophene (B33073) ring and the electron-withdrawing nature of the pyridine (B92270) ring. Research into the synthesis of derivatives has illuminated the primary active sites for derivatization.
Key reactive centers on the thieno[2,3-c]pyridine scaffold include:
The Nitrogen Atom (N-6): In the fully saturated 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) variant, the secondary amine at the N-6 position is a primary site for derivatization. It readily undergoes reactions such as acylation, sulfonylation, and alkylation, allowing for the introduction of a wide array of functional groups. For instance, treatment with sulfonyl chlorides leads to the formation of N-sulfonylated products.
The C-7 Position: The carbon adjacent to the nitrogen in the pyridine ring is a key site for functionalization. Syntheses have been developed to introduce substituted methyl and methyl ester groups at this position. acs.org This is often achieved through multi-step reaction sequences that build the pyridine ring onto a thiophene precursor. acs.org
The Thiophene Ring (C-2 and C-3): The thiophene portion of the molecule is susceptible to electrophilic substitution, although the reactivity is modulated by the fused pyridine ring. The C-2 and C-3 positions are particularly important. In the synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, functionalization begins with a Gewald reaction, which constructs the thiophene ring with substituents at the C-2 (amino group) and C-3 (carboxamide group) positions. nih.gov
The Pyridine Ring Backbone: In dihydrothieno[2,3-c]pyridine systems, the pyridine portion can be constructed with various substituents. For example, syntheses starting from diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,5-dicarboxylate utilize the inherent functionality at the C-3 and C-5 positions for further modification. rsc.org
| Position | Type of Derivatization | Example Substituent | Reference |
|---|---|---|---|
| N-6 | Sulfonylation | 4-nitrophenylsulfonyl | nih.gov |
| C-7 | Alkylation/Esterification | -CH₂OR, -CH₂OOCR | acs.org |
| C-2 | Amidation | 5-nitrothiophene-2-carboxamido | nih.gov |
| C-3 | Carboxamide formation | -CONH₂ | nih.gov |
| C-5 | Ester group | -COOEt | rsc.org |
Influence of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of the 2,3-dihydrothieno[2,3-c]pyridine system are highly dependent on the nature and position of its substituents. These effects are primarily electronic (inductive and resonance) and steric in nature.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups, particularly on the pyridine ring, decrease the electron density of the heterocyclic system. This has several consequences:
It lowers the basicity of the pyridine nitrogen, making it less reactive towards protonation or Lewis acids.
It can activate the ring towards nucleophilic aromatic substitution.
For the related thieno[2,3-b]pyridine (B153569) isomer, EWGs on a phenyl ring attached to the core were found to significantly alter the molecular electrostatic potential, favoring interactions with electron-rich domains in binding partners. researchgate.net
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density.
This enhances the basicity of the pyridine nitrogen. nih.gov
It activates the ring system, particularly the thiophene moiety, towards electrophilic substitution reactions.
Steric Effects: The bulkiness of substituents can hinder the approach of reagents to nearby reactive sites. For example, a large group at the C-7 position could sterically block reactions at the N-6 nitrogen. In studies of related N-acyl tetrahydrothienopyridine derivatives, restricted rotation around the C-N amide bond due to steric and electronic factors leads to the observable presence of distinct E/Z rotamers in solution.
| Substituent Type | Position | Effect on Reactivity/Stability | Underlying Principle |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂) | Pyridine Ring | Decreases basicity of N-6; activates ring for nucleophilic attack. | Inductive (-I) and Resonance (-M) effects lower electron density. |
| Electron-Donating (e.g., -CH₃) | Pyridine Ring | Increases basicity of N-6. | Inductive (+I) effect increases electron density on the ring. |
| Electron-Donating (e.g., -NH₂) | Thiophene Ring | Activates thiophene ring for electrophilic substitution. | Resonance (+M) effect increases electron density. |
| Bulky Groups | Any | Can hinder reactions at adjacent sites; may lead to rotational isomers (rotamers). | Steric hindrance. |
Mechanistic Pathways of Key Transformations
The synthesis of the thieno[2,3-c]pyridine skeleton and its derivatives involves several key mechanistic transformations. One notable, metal-free method proceeds through an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate. acs.orgnih.gov
The key steps of this pathway are:
Protonation: The reaction is initiated by the protonation of the triazole ring in the precursor molecule, thieno[2,3-c] acs.orgacs.orgmdpi.comtriazolo[1,5-ɑ]pyridine.
Ring Opening and Denitrogenation: The protonated intermediate undergoes a ring-opening, followed by the loss of a molecule of nitrogen gas (N₂). This is the "denitrogenative" step and results in the formation of a highly reactive vinyl cation intermediate.
Nucleophilic Insertion: A nucleophile present in the reaction mixture (such as an alcohol or carboxylic acid) attacks the vinyl cation. acs.org
Rearrangement and Aromatization: The resulting species undergoes rearrangement and subsequent aromatization to yield the final substituted thieno[2,3-c]pyridine product. acs.orgnih.gov
This nucleophilic insertion mechanism allows for the direct incorporation of various functional groups at the C-7 position, such as ethers (from alcohol nucleophiles) or esters (from carboxylic acid nucleophiles). acs.org
Another important transformation for related thienopyridine isomers is oxidative dimerization. In the case of 3-aminothieno[2,3-b]pyridine-2-carboxamides, reaction with sodium hypochlorite (B82951) (bleach) leads to an unusual dimerization with the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds. acs.orgmdpi.com Two potential mechanistic pathways, one involving a radical cation and another proceeding through N-chlorination followed by cyclization, have been proposed for this complex transformation. acs.orgmdpi.com While this is for an isomer, it highlights the potential for the thienopyridine core to undergo complex oxidative rearrangements.
Correlation of Structural Features with Non-Biological Performance
While much of the research on thienopyridines is pharmaceutically focused, these compounds are also recognized as valuable scaffolds in materials science. acs.org The fused aromatic system, with its combination of electron-rich thiophene and electron-deficient pyridine rings, imparts interesting photophysical and electronic properties that can be exploited in non-biological applications.
Applications in Organic Electronics: The thienopyridine core is a bio-isostere of purines and can be considered a building block for larger conjugated systems used in organic electronics. researchgate.net Thiophene-based polymers are widely studied for their semiconducting properties. By incorporating the thieno[2,3-c]pyridine unit into a polymer backbone, chemists can fine-tune the material's electronic characteristics.
Charge Transport: The planarity and potential for π-π stacking in thienopyridine derivatives can facilitate charge transport, a critical property for materials used in Organic Field-Effect Transistors (OFETs). The performance of such devices, often measured by charge carrier mobility (μ), is directly correlated to the molecular structure and solid-state packing of the material. For example, thienoisoindigo-based polymers, which share structural similarities, have been used to create recyclable semiconducting polymers with field-effect mobilities in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. rsc.org
Optical Properties: The extended π-conjugation in thienopyridine derivatives can lead to absorption and emission of light in the visible spectrum, making them candidates for use in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs).
Applications in Catalysis: The pyridine nitrogen atom in the thieno[2,3-c]pyridine structure can act as a ligand, coordinating to metal centers. This is analogous to the well-studied terpyridine ligands, which are crucial in coordination chemistry and catalysis. nih.gov By modifying the thienopyridine backbone with various substituents, it is possible to create novel ligands that can tune the reactivity of metal catalysts for specific organic transformations. The electronic properties conferred by the fused thiophene ring could modulate the catalytic activity of a coordinated metal, potentially enabling challenging reactions under mild conditions. nih.gov
| Structural Feature | Potential Non-Biological Application | Key Performance Metric | Rationale |
|---|---|---|---|
| Extended π-conjugated system | Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility (cm²/Vs) | Planar structure facilitates intermolecular π-π stacking for efficient charge transport. rsc.org |
| Tunable HOMO/LUMO energy levels | Organic Photovoltaics (OPVs) | Power Conversion Efficiency (%) | Derivatization can adjust energy levels to optimize photon absorption and charge separation. |
| Pyridine Nitrogen Lone Pair | Ligands for Homogeneous Catalysis | Catalytic Turnover Number/Frequency | Nitrogen atom can coordinate to transition metals, creating catalysts with unique electronic properties. nih.gov |
| Inherent Rigidity and Planarity | Organic Light-Emitting Diodes (OLEDs) | Luminescence Quantum Yield | Rigid structure can reduce non-radiative decay pathways, enhancing emission efficiency. |
Advanced Applications of 2,3 Dihydrothieno 2,3 C Pyridine in Materials Science and Chemical Technology
A Versatile Synthetic Building Block for Complex Molecules
The 2,3-dihydrothieno[2,3-c]pyridine core structure serves as a valuable and adaptable starting point for the synthesis of more intricate and functionally diverse molecules. Its fused bicyclic system, containing both thiophene (B33073) and pyridine (B92270) rings, offers multiple reaction sites for chemical modification, enabling the construction of a wide array of derivatives with tailored properties.
Researchers have successfully utilized the thieno[2,3-c]pyridine (B153571) framework to synthesize novel compounds with significant biological and therapeutic potential. For instance, derivatives of thieno[2,3-c]pyridine have been investigated as potential anticancer agents. nih.gov By modifying the core structure with various substituents, scientists have developed compounds that exhibit inhibitory activity against key cellular targets, such as Hsp90, a chaperone protein implicated in cancer progression. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences, highlighting the robustness and versatility of the this compound scaffold in organic synthesis.
Furthermore, the related thieno[2,3-b]pyridine (B153569) and pyrido[2,3-d]pyrimidine (B1209978) systems, which share structural similarities, have been extensively used to create inhibitors for enzymes like EGFR and HER2, which are crucial in cancer therapy. nih.gov These examples underscore the importance of the thienopyridine core as a foundational element in the design and synthesis of complex, biologically active molecules. The ability to readily functionalize this core allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery and materials science.
Luminescent Materials Development
The inherent electronic properties of the thieno[2,3-c]pyridine system make it an attractive candidate for the development of novel luminescent materials. The presence of both electron-rich thiophene and electron-deficient pyridine rings within a conjugated framework provides a basis for designing molecules with interesting photophysical behaviors.
Fluorescent Sensor Design
While specific research on this compound as a fluorescent sensor is still emerging, the broader class of thienopyridine derivatives has shown promise in this area. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring can act as binding sites for metal ions and other analytes. Upon binding, the electronic structure of the molecule can be perturbed, leading to a detectable change in its fluorescence properties, such as intensity or wavelength. This principle forms the basis for the design of "turn-on" or "turn-off" fluorescent sensors. For example, new thieno[3,2-c]pyridine (B143518) derivatives have been synthesized and their photophysical properties studied, indicating that substitutions on the core structure can modulate their absorption and emission characteristics. researchgate.netnih.gov
Light Source and Optical-Recording System Components
The development of efficient light-emitting materials is crucial for next-generation displays and lighting. Thienopyridine derivatives are being explored for their potential in organic light-emitting diodes (OLEDs). Iridium complexes incorporating a novel thieno[3,2-c]pyridine-based ligand have been synthesized and shown to be highly efficient phosphorescent emitters. researchgate.net These materials can be used as dopants in the emissive layer of OLEDs, contributing to devices with high current efficiency. researchgate.net Although direct application of this compound in this context is not yet widely reported, the performance of its isomers suggests its potential as a building block for new light-emitting materials.
Information Display Technologies
The quest for materials for high-resolution and energy-efficient displays has driven research into novel organic semiconductors. Pyridine-based materials are recognized for their excellent electron-transporting properties, which are beneficial for OLED performance. rsc.org Thienothiophene-based compounds have also been successfully used as emitters in OLEDs, demonstrating high efficiency and brightness. beilstein-journals.org The combination of a thiophene and a pyridine ring in the this compound structure suggests its potential utility in creating materials for information display technologies, either as an emitter or as a component of the charge-transporting layers.
Photophysical Properties and Aggregation-Induced Emission (AIE) Behavior
The photophysical properties of thienopyridine derivatives are highly dependent on their substitution patterns. Studies on thieno[3,2-c]pyridine derivatives have shown that the introduction of different functional groups can lead to either a bathochromic (red-shift) or hypsochromic (blue-shift) shift in their fluorescence emission. researchgate.net
A particularly interesting phenomenon observed in some related heterocyclic systems is Aggregation-Induced Emission (AIE). In contrast to the common aggregation-caused quenching (ACQ) where molecules lose their fluorescence in the aggregated or solid state, AIE-active molecules become more emissive upon aggregation. monash.eduscispace.comnih.gov This property is highly desirable for applications such as solid-state lighting and biological imaging. Research on some new thieno[2,3-b]pyridines bearing a phenylethenyl moiety has confirmed AIE behavior with high absolute quantum yields. researchgate.net This finding suggests that the thieno[2,3-c]pyridine scaffold, with appropriate molecular design, could also be engineered to exhibit AIE properties. The restriction of intramolecular rotations in the aggregated state is a common mechanism for AIE, and the rigid, fused-ring structure of this compound provides a good platform for exploring this phenomenon.
Corrosion Inhibition Studies
The protection of metals from corrosion is a critical industrial challenge. Organic molecules containing heteroatoms such as nitrogen and sulfur have been widely studied as corrosion inhibitors. These atoms can coordinate with the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. The this compound molecule, containing both nitrogen and sulfur, is therefore a promising candidate for corrosion inhibition applications.
Electrochemical Properties and Device Applications
Currently, there is a notable lack of specific research data focusing directly on the electrochemical properties and device applications of the parent compound, this compound. The existing body of scientific literature primarily investigates the properties and applications of its various derivatives.
Research into related thienopyridine structures suggests that the broader family of compounds holds potential for applications in materials science. For instance, copolymers based on Dithieno[3,2-b:2′,3′-d]pyridin-5(4H)-one, a related but distinct structural class, have been synthesized and investigated for their use in polymer solar cells. nih.gov These studies have explored how modifications to the molecular structure of such derivatives can influence their optical bandgaps and energy levels, which are critical parameters for photovoltaic performance. nih.gov
Similarly, derivatives of Dithieno[3,2-b:2′,3′-d]pyrrole have been developed as hole transport materials for perovskite solar cells, demonstrating the potential of the fused thiophene-pyridine core in electronic devices. rsc.org Furthermore, copolymers incorporating thiadiazolo[3,4-c]pyridine have been synthesized and characterized for their application in organic field-effect transistors (OFETs). nih.gov These studies on related but different molecular structures highlight the functional versatility of the thienopyridine scaffold in general.
While these examples from related compound classes are illustrative of the potential of thienopyridine systems in electronic applications, detailed electrochemical characterization and device performance data for this compound itself are not available in the reviewed literature. Studies on derivatives, such as 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide, have focused on aspects like oxidative dimerization rather than their broader electrochemical properties for device applications. acs.org
Therefore, a comprehensive understanding of the electrochemical behavior and potential for device integration of this compound awaits dedicated investigation. Future research is needed to explore the synthesis of its polymers and to characterize fundamental properties such as its redox potentials, conductivity, and performance in electronic devices like solar cells and transistors.
Q & A
Q. What are the key synthetic routes for 2,3-Dihydrothieno[2,3-c]pyridine derivatives, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example, ethyl 3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylate intermediates can be functionalized with aryloxy/arylthio groups via SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes controlling stoichiometry, solvent polarity, and temperature to minimize side products. Microwave-assisted synthesis (e.g., 100°C for 7 hours in water) improves regioselectivity and yield for fused pyridine systems .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Use a combination of:
- 1H/13C NMR to confirm substitution patterns and aromatic proton environments .
- HRMS for exact mass validation .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for 7-chlorothieno[2,3-c]pyridine derivatives .
Q. How is the basic pharmacological activity (e.g., cytotoxicity, antimicrobial effects) evaluated?
- Cytotoxicity : Screen against cancer cell lines (e.g., CCRF-CEM leukemia cells) using MTT assays, with IC₅₀ values calculated from dose-response curves .
- Antimicrobial activity : Determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) via broth microdilution against pathogens like Yersinia enterocolitica .
Q. What protocols ensure compound purity and stability during storage?
Q. How are initial cytotoxicity assays designed to prioritize compounds for advanced testing?
Use a panel of sensitive and multidrug-resistant (MDR) cell lines. For example, compare CCRF-CEM (sensitive) vs. CEM/ADR5000 (MDR) leukemia cells to identify compounds overcoming resistance mechanisms like P-gp efflux .
Advanced Research Questions
Q. How can this compound derivatives be engineered to overcome multidrug resistance in cancer?
Q. What structure-activity relationship (SAR) trends govern biological activity?
Q. How can computational methods predict the reactivity and binding modes of these compounds?
Q. How should researchers address contradictory data in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
